Regioisomeric Attachment as a Key Differentiation Point from the 4-Phenyl-4-[1H-imidazol-2-yl]piperidine Class
The target compound is the N1-imidazole regioisomer, whereas the extensively characterized comparator is the C2-linked 4-phenyl-4-[1H-imidazol-2-yl]piperidine scaffold [1]. For the 2-yl series, a potent and selective delta-opioid agonist (compound 18a) has been reported with a Ki of 18 nM at the delta-opioid receptor and an EC50 of 14 nM in a [35S]GTPγS functional assay [1]. No analogous public data exists for the 1-yl regioisomer, indicating a distinct pharmacology. This regioisomeric difference is a primary driver for selecting the 1-yl compound when seeking to avoid opioid receptor activity or when exploring alternative target space.
| Evidence Dimension | Regioisomeric attachment and associated biological activity |
|---|---|
| Target Compound Data | No published delta-opioid activity data located |
| Comparator Or Baseline | 4-Phenyl-4-[1H-imidazol-2-yl]piperidine derivative 18a: Ki(delta)=18 nM, EC50=14 nM, >258-fold selective over mu [1] |
| Quantified Difference | Not quantifiable due to data absence for target compound |
| Conditions | In vitro radioligand binding and [35S]GTPγS functional assays |
Why This Matters
This confirms that the 1-yl regioisomer occupies a fundamentally different biological space, making it a necessary building block for projects aiming to diverge from known opioidergic profiles.
- [1] Trabanco, A. A., et al. 4-Phenyl-4-[1H-imidazol-2-yl]-piperidine derivatives, a novel class of selective delta-opioid agonists. Bioorg. Med. Chem. Lett. 2006, 16, 146-149. View Source
